2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This quinazoline derivative features a 4-bromophenyl group, a sulfanyl linker, and two isobutyl substituents (N,3-positions). The quinazoline core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The 4-bromophenyl moiety may enhance binding affinity via halogen bonding, while the sulfanyl group could facilitate interactions with cysteine residues in target proteins. The isobutyl groups likely contribute to lipophilicity, influencing membrane permeability and metabolic stability. Although direct bioactivity data for this compound is absent in the provided evidence, its structural features align with compounds studied for targeted therapies .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BrN3O3S/c1-15(2)12-27-23(31)18-7-10-20-21(11-18)28-25(29(24(20)32)13-16(3)4)33-14-22(30)17-5-8-19(26)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORWSPTWVAWGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and automated purification systems.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The 4-bromophenyl moiety is a key reactive site due to the electron-withdrawing ketone group adjacent to the bromine. This configuration facilitates nucleophilic aromatic substitution (NAS) under specific conditions.
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Bromine substitution | Amines, nucleophiles (e.g., NH₃, NaOH) | Replacement of Br with -NH₂, -OH, or other nucleophiles at the para position . |
Mechanistic Insight :
The electron-deficient aromatic ring (due to the ketone) enhances susceptibility to NAS. For example, reaction with ammonia could yield a 4-aminophenyl derivative, as observed in structurally similar bromophenyl-containing compounds .
Oxidation of the Sulfanyl (Thioether) Group
The sulfanyl (-S-) linker is prone to oxidation, forming sulfoxides or sulfones, which modify physicochemical properties.
Supporting Evidence :
In a related compound (K289-0572), oxidation of the sulfanyl group with hydrogen peroxide yielded sulfoxide derivatives, confirmed via LC-MS . Similar reactivity is anticipated here.
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) may undergo hydrolysis under acidic or basic conditions, though steric hindrance from the bis(2-methylpropyl) groups could slow the reaction.
Structural Consideration :
The bulky isobutyl substituents may necessitate prolonged reaction times or elevated temperatures compared to less hindered analogs .
Tautomerism in the Quinazoline Core
The 4-oxo group in the dihydroquinazoline ring enables keto-enol tautomerism, influencing reactivity and stability.
Functionalization of the Isobutyl Groups
The N- and 3-position isobutyl groups (-CH₂CH(CH₃)₂) may undergo halogenation or oxidation, though their branched structure limits reactivity.
Potential Pharmacological Modifications
While not strictly a chemical reaction, structural analogs (e.g., US9540361B2 ) highlight the importance of the quinazoline scaffold in modulating biological activity. Modifications such as:
- Sulfonyl replacement : Replacing -S- with -SO₂- to enhance metabolic stability.
- Bromine substitution : Introducing electron-donating groups to alter binding affinity.
Scientific Research Applications
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its quinazoline core.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can inhibit specific enzymes, leading to altered cellular processes. The bromophenyl group can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Table 1: Structural and Computational Comparison
*LogP estimated via fragment-based methods (e.g., XLogP3).
- 4-Bromophenyl vs.
- Sulfanyl vs. Sulfonyl : The sulfanyl group’s reduced oxidation state may favor reversible covalent bonding, whereas sulfonyl groups are more stable and polar, influencing pharmacokinetics .
- Isobutyl vs.
Bioactivity Profiling and Clustering
highlights that structurally similar compounds cluster by bioactivity. Using hierarchical clustering (e.g., NCI-60 dataset), the target compound would likely group with other quinazolines bearing halogenated aryl groups and sulfur-containing linkers. For example:
- Kinase Inhibition : Quinazolines with 4-halophenyl groups (e.g., gefitinib analogs) show EGFR inhibition, suggesting the bromophenyl moiety in the target compound may confer similar activity .
Computational Similarity Metrics
Using Tanimoto and Dice indices (), the target compound’s similarity to Apararenone (benzoxazine core) is low (~0.35), whereas hypothetical quinazoline analogs with fluorophenyl/sulfonyl groups show higher similarity (~0.75). This underscores the importance of core structure in bioactivity prediction .
Biological Activity
The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide belongs to the quinazoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H22BrN3O3S
- Molecular Weight : 467.37 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (cm) |
|---|---|
| Staphylococcus aureus | 1.1 |
| Bacillus subtilis | 1.4 |
| Escherichia coli | 1.0 |
| Proteus vulgaris | 1.2 |
| Klebsiella pneumoniae | 1.0 |
| Pseudomonas aeruginosa | 0.9 |
The zone of inhibition was measured using the agar cup plate method, with ciprofloxacin used as a reference antibiotic . The results indicate that the compound displays moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Quinazoline derivatives are known for their potential as anticancer agents due to their ability to inhibit key enzymes involved in cancer progression. The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR) kinase activity:
- Mechanism of Action : The compound inhibits EGFR autophosphorylation, which is crucial for cancer cell proliferation.
- IC50 Values : Various derivatives have demonstrated IC50 values in the nanomolar range against cancer cell lines, indicating potent antitumor activity .
Antioxidant Activity
The antioxidant properties of quinazoline derivatives have also been explored. The compound's structure suggests potential for metal-chelating properties and radical scavenging activities:
| Antioxidant Assay Method | Activity Level |
|---|---|
| ABTS Assay | High |
| DPPH Assay | Moderate |
| CUPRAC Assay | High |
The presence of hydroxyl groups in specific positions enhances antioxidant activity, making these compounds valuable in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Evaluation : A study conducted by Kumar et al. synthesized various quinazoline derivatives and assessed their antimicrobial activity against clinical isolates. The compound exhibited significant antibacterial effects compared to other tested analogs .
- Anticancer Research : Research by Al-Omary et al. focused on the design and synthesis of quinazoline derivatives with enhanced EGFR inhibitory activity. The findings suggest that modifications at specific positions significantly increase anticancer potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
